Ethyl 8-oxonon-2-enoate
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Overview
Description
Ethyl 8-oxonon-2-enoate is an organic compound belonging to the class of esters. It is characterized by the presence of an ester functional group and a conjugated ketone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-oxonon-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, derived from a β-keto ester, reacts with an alkyl halide to form the desired product. This reaction typically requires a strong base, such as sodium ethoxide, in an ethanol solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxonon-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-oxonon-2-enoate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 8-oxonon-2-enoate involves its reactivity as an enolate ion. The enolate ion can participate in nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. This reactivity is crucial in forming carbon-carbon bonds and constructing complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the extended conjugation.
Ethyl 2-oxocyclohexanecarboxylate: A cyclic analog with similar reactivity.
Diethyl malonate: Another ester with two carbonyl groups flanking the α-carbon.
Uniqueness
Ethyl 8-oxonon-2-enoate is unique due to its extended conjugation, which imparts distinct reactivity and stability compared to other esters. This conjugation allows for unique applications in organic synthesis and material science .
Properties
CAS No. |
113279-98-4 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 8-oxonon-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
VDMUEUFLAGSQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCC(=O)C |
Origin of Product |
United States |
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